Methyl (1-phenylethyl)alaninate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-(1-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(11-7-5-4-6-8-11)13-10(2)12(14)15-3/h4-10,13H,1-3H3 |
InChI Key |
KVBQEHKCAKTQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-phenylethyl)alaninate can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of nitromethane with bromonitromethane under specific conditions can yield the desired product . Another method involves the use of methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, amidation, and esterification, followed by purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-phenylethyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl (1-phenylethyl)alaninate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl (1-phenylethyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine, which are crucial for brain function . The compound’s effects are mediated through its conversion into active metabolites that interact with these pathways.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The phenylethyl group in this compound enhances steric hindrance, favoring enantioselective reactions. In contrast, Valifenalate’s 4-chlorophenyl group increases electrophilicity, critical for fungicidal activity .
- Functional Groups : While this compound retains a reactive ester moiety, Ligand L3 incorporates a thiourea group, enabling metal coordination in catalysis .
Physicochemical Properties
- Spectroscopic Data : Methyl (tert-butoxycarbonyl)-L-phenylalanyl-L-alaninate () shares structural motifs with this compound, displaying characteristic NMR signals (e.g., δ 1.54 ppm for CH3, δ 7.41 ppm for imidazole protons) and IR carbonyl stretches at 1740 cm⁻¹ .
- Thermal Stability : Valifenalate degrades at >200°C, whereas thiourea ligands like L3 decompose near 150°C due to weaker C–S bonds .
Biological Activity
Methyl (1-phenylethyl)alaninate is an amino acid derivative that has garnered attention for its potential biological activities and applications in pharmacology. This compound, characterized by its unique structure, may interact with various biological systems, influencing neurotransmission and metabolic pathways.
Chemical Structure and Properties
This compound is an ester derivative of alanine, featuring a phenylethyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 219.27 g/mol. The IUPAC name for this compound is methyl (2S)-2-(1-phenylethylamino)-3-methylpropanoate.
1. Transamination and Metabolism
This compound is involved in transamination reactions, which are essential for amino acid metabolism. These reactions facilitate the transfer of amino groups between amino acids and α-keto acids, playing a crucial role in the synthesis and degradation of amino acids.
2. Potential Neurotransmitter Interaction
The structural similarity of this compound to other amino acids suggests that it may interact with neurotransmitter systems. Compounds like phenylalanine are known precursors to neurotransmitters such as dopamine and norepinephrine, indicating that this compound might influence neurotransmitter synthesis and regulation.
Case Studies
A review of literature highlights several studies investigating the biological activity of amino acid derivatives, including this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenylalanine | Essential amino acid, precursor to neurotransmitters | |
| 1-Phenylethylamine | Simple amine structure, involved in neurotransmission | |
| Methyl Phenylalaninate | Methyl ester derivative of phenylalanine |
This compound's unique combination of functional groups may influence its reactivity and biological activity differently compared to these similar compounds.
Future Research Directions
While initial findings suggest potential biological activities for this compound, further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic applications. Future research could focus on:
- In vitro and in vivo Studies : Evaluating the compound's effects on various cell lines and animal models to assess its therapeutic efficacy.
- Receptor Binding Studies : Investigating the binding affinities to neurotransmitter receptors or enzymes involved in metabolic pathways.
- Synthesis of Derivatives : Exploring structural modifications to enhance biological activity or selectivity towards specific targets.
Q & A
Q. What are the standard synthetic routes for Methyl (1-phenylethyl)alaninate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of alanine derivatives. A common approach involves starting from chiral amino acids like (R)-phenylglycinal or alaninate hydrochlorides. Key steps include:
- Amine protection : Use of benzylselanyl or trifluoroacetyl groups to stabilize intermediates .
- Esterification : Reaction with methanol under acidic conditions (e.g., H₂SO₄ in methanol) to form the methyl ester .
- Purification : Column chromatography or preparative TLC on silica gel to isolate the product . Optimization requires control of temperature (ice-cold conditions for acid-sensitive steps), solvent polarity (methanol for solubility), and reaction time (monitored via TLC/HPLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., methyl ester peaks at ~3.6 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λmax ~302 nm) assesses purity and enantiomeric excess .
- Mass Spectrometry (MS) : ESI-MS or CI-MS validates molecular weight (e.g., C₁₀H₁₃NO₂ derivatives ~195 g/mol) .
Q. What are the stability considerations for storing this compound?
The compound is moisture- and light-sensitive. Recommended storage:
- Temperature : 2–8°C in airtight containers .
- Solvent : Dissolve in anhydrous methanol or DMSO for long-term stability .
- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?
- Chiral Catalysts : Employ chiral auxiliaries (e.g., (R)-phenylglycinal) or enantioselective reagents (e.g., Cs₂CO₃ in methylation) .
- Analytical Validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) quantifies enantiomeric excess (>98% ee) .
- Kinetic Resolution : Optimize reaction rates to favor the desired enantiomer via temperature-controlled kinetic pathways .
Q. What computational methods are suitable for modeling this compound’s interactions in biochemical systems?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes in nucleoside analog pathways) .
- DFT Calculations : Gaussian 16 simulations analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
- MD Simulations : GROMACS trajectories assess stability in aqueous vs. lipid bilayer environments .
Q. How does this compound function in prodrug delivery systems?
- Ester Hydrolysis : The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to release active alanine derivatives .
- Targeted Delivery : Conjugation with phosphoryl or phenoxy groups enhances cell membrane permeability (e.g., nucleoside transporter compatibility) .
- Metabolic Studies : Isotope-labeled analogs (e.g., ¹³C or ¹⁵N) track metabolic pathways via LC-MS .
Methodological Guidance
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Cross-Validation : Compare 2D NMR (COSY, HSQC) to distinguish between regioisomers .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
- Reference Standards : Use commercially available analogs (e.g., methyl 4-fluoro-L-phenylalaninate) as benchmarks .
Q. What experimental design principles apply to scaling up this compound synthesis?
- Process Chemistry : Optimize solvent recovery (e.g., methanol distillation) and catalyst recycling .
- Safety Protocols : Mitigate risks from iodomethane (toxic) or H₂SO₄ (corrosive) via closed-system reactors .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
